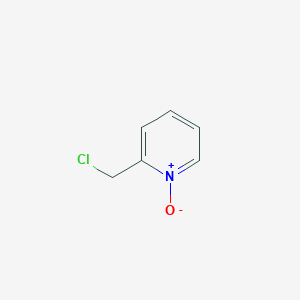

2-(Chloromethyl)pyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAMWFWIEPZLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)CCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295376 | |

| Record name | 2-(chloromethyl)pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31640-94-5 | |

| Record name | 31640-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyridine 1-oxide is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural features, combining a pyridine N-oxide moiety with a reactive chloromethyl group, make it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a yellow to light brown solid under standard conditions.[1] It is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| CAS Number | 31640-94-5 | [1][2][3] |

| Appearance | Yellow to light brown solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data

Note: The following data is for 2-(Chloromethyl)pyridine hydrochloride and is provided for reference.

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| 5.245 | s | -CH₂Cl | |

| 7.994 | m | Pyridine-H | |

| 8.152 | m | Pyridine-H | |

| 8.525 | m | Pyridine-H | |

| 8.821 | m | Pyridine-H |

Source: ChemicalBook, 90 MHz in CDCl₃[4]

¹³C NMR, IR, and Mass Spectrometry data for this compound are not sufficiently detailed in the searched literature to be presented in a structured table.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2-methylpyridine (2-picoline). The general synthetic route involves the N-oxidation of 2-picoline, followed by chlorination of the methyl group.

Experimental Protocols

Method 1: Synthesis of 2-Methylpyridine N-oxide (Intermediate)

This protocol is adapted from a patented synthetic method for 2-chloromethylpyridine hydrochloride, where 2-methylpyridine N-oxide is a key intermediate.[5]

-

Materials:

-

2-methylpyridine (2-picoline)

-

Acetic acid

-

Hydrogen peroxide

-

-

Procedure:

-

In a suitable reaction vessel, combine 2-methylpyridine, acetic acid, and hydrogen peroxide in a molar ratio of 1:1-1.1:1.3-1.5.[5]

-

Heat the reaction mixture to 70-80 °C.[5]

-

Maintain the temperature and stir the mixture for 10-14 hours.[5]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) to confirm the conversion of 2-methylpyridine to 2-methylpyridine N-oxide.

-

Upon completion, the crude 2-methylpyridine N-oxide can be used in the subsequent step or purified by appropriate methods.

-

Method 2: Conversion of 2-Methylpyridine N-oxide to 2-(Chloromethyl)pyridine

This protocol describes the chlorination of the N-oxide intermediate. Note that this procedure yields 2-(chloromethyl)pyridine, which can then be N-oxidized in a subsequent step if the target is the 1-oxide. Direct chlorination of 2-methylpyridine N-oxide can be complex. A common method involves reaction with a chlorinating agent like phosgene.[6]

-

Materials:

-

2-methylpyridine N-oxide (2-picoline N-oxide)

-

Phosgene (carbonyl chloride)

-

Methylene chloride (or other suitable solvent)

-

Triethylamine (or other acid acceptor)

-

-

Procedure:

-

Dissolve 2-methylpyridine N-oxide in methylene chloride in a reaction vessel equipped with a stirrer and under an inert atmosphere.[6]

-

Cool the solution to a temperature between 3°C and 25°C.[6]

-

Slowly add a solution of phosgene in methylene chloride to the reaction mixture.[6]

-

After the addition of phosgene, add an acid acceptor, such as triethylamine, to the mixture.[6]

-

Allow the reaction to proceed for 15 minutes to one hour.[6]

-

Upon completion, the reaction mixture is worked up by making it basic and extracting the product with an organic solvent.[6]

-

The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified.[6]

-

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the chloromethyl group, which is a good leaving group in nucleophilic substitution reactions.[1] This allows for the facile introduction of the pyridine N-oxide moiety into a variety of molecular scaffolds.

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The pyridine N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, and its presence can be a key design element in drug discovery.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and interactions with signaling pathways of this compound are limited in publicly available literature. As a reactive alkylating agent, it is expected to exhibit cytotoxicity. Studies on related chloropyridines have shown potential for cytotoxicity and genotoxicity, though the effects can be complex and dependent on the specific isomer and cellular context.[7]

Due to the lack of specific information on the signaling pathways affected by this compound, a generalized diagram illustrating a potential mechanism of cytotoxicity for a generic alkylating agent is provided below. This is a hypothetical pathway and has not been experimentally validated for this specific compound.

Caption: Hypothetical cytotoxicity pathway of an alkylating agent.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific safety data sheet for the 1-oxide is not detailed in the search results, information for the related hydrochloride salt indicates that it is a corrosive and harmful substance. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the fields of medicinal and agricultural chemistry. Its ability to act as an electrophile in nucleophilic substitution reactions allows for the incorporation of the pyridine N-oxide scaffold into diverse molecular architectures. While detailed data on its physical properties and biological activity are not extensively documented, its utility as a synthetic intermediate is well-established. Further research into its properties and biological effects could unveil new applications for this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6ClNO | CID 265503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 5. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 6. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 7. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)pyridine 1-oxide (CAS 31640-94-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)pyridine 1-oxide (CAS Number: 31640-94-5), a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its role as a key intermediate in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a yellow to light brown solid at room temperature.[1] The N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards certain transformations. Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 31640-94-5 | [1] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Yellow to light brown solid | [1] |

| Melting Point | 70 - 80 °C | |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 0.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 143.0137915 Da | [2] |

| Monoisotopic Mass | 143.0137915 Da | [2] |

| Topological Polar Surface Area | 25.5 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a two-step process starting from 2-methylpyridine (2-picoline).

Experimental Protocol: Synthesis of this compound

Step 1: N-Oxidation of 2-Methylpyridine

This step involves the oxidation of the nitrogen atom in the pyridine ring of 2-methylpyridine to form 2-methylpyridine 1-oxide. A common method utilizes hydrogen peroxide in the presence of acetic acid.

-

Materials: 2-methylpyridine, acetic acid, hydrogen peroxide (30% solution).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-methylpyridine is dissolved in glacial acetic acid. The mixture is heated to 70-80°C. Hydrogen peroxide is then added dropwise to the heated solution, maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 10-14 hours). After completion, the excess acetic acid and water are removed under reduced pressure to yield 2-methylpyridine 1-oxide.

Step 2: Chlorination of 2-Methylpyridine 1-oxide

The methyl group of 2-methylpyridine 1-oxide is then chlorinated to yield the final product. This can be achieved using various chlorinating agents, with thionyl chloride being a common choice.

-

Materials: 2-methylpyridine 1-oxide, thionyl chloride, an inert solvent (e.g., dichloromethane or chloroform).

-

Procedure: 2-Methylpyridine 1-oxide is dissolved in an inert solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is cooled in an ice bath. Thionyl chloride is added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified, typically by recrystallization, to afford this compound.

DOT Script for the Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the pyridine N-oxide ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility as a building block in organic synthesis.

DOT Script for the Reactivity:

Caption: Nucleophilic substitution reactivity of the title compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its ability to introduce the pyridyl-N-oxide methyl moiety into a larger molecular scaffold is highly valuable for lead optimization and the development of new chemical entities.

While specific, direct biological activity of this compound is not extensively documented in publicly available literature, the broader class of pyridine N-oxides has been shown to possess a wide range of biological activities, including antimicrobial and antiviral properties. The N-oxide group can act as a bioisostere for other functional groups and can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

The primary role of this compound in drug discovery is as a reactive intermediate. The chloromethyl group allows for the facile attachment of this heterocyclic system to various core structures through nucleophilic substitution reactions. This enables medicinal chemists to explore the structure-activity relationships of novel compounds by systematically modifying peripheral groups.

Spectral Data (Representative)

Expected ¹H NMR (CDCl₃) signals:

-

A singlet for the -CH₂Cl protons, expected to be downfield due to the adjacent chlorine and the electron-withdrawing pyridine N-oxide ring.

-

A series of multiplets in the aromatic region corresponding to the four protons on the pyridine ring.

Expected ¹³C NMR (CDCl₃) signals:

-

A signal for the -CH₂Cl carbon.

-

Five distinct signals in the aromatic region for the carbons of the pyridine N-oxide ring.

Expected IR (KBr) absorptions:

-

Characteristic peaks for C-H stretching of the aromatic ring and the methylene group.

-

Strong absorptions corresponding to the N-O stretching vibration.

-

Absorptions for C=C and C=N stretching within the aromatic ring.

-

A peak corresponding to the C-Cl stretching vibration.

Expected Mass Spectrum (EI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the pyridine ring.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its well-defined reactivity, centered on nucleophilic substitution at the chloromethyl position, allows for the efficient incorporation of the pyridine N-oxide moiety into a diverse range of molecular architectures. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and scientists in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for the preparation of 2-(chloromethyl)pyridine from its precursor, 2-picoline N-oxide. It is important to note that the reaction involves the functionalization of the methyl group, a process in which the N-oxide group acts as an activating entity and is typically removed during the course of the reaction. Therefore, the final product is 2-(chloromethyl)pyridine or its hydrochloride salt, not 2-(chloromethyl)pyridine 1-oxide.

Introduction to the Synthetic Transformation

The conversion of 2-picoline N-oxide to 2-(chloromethyl)pyridine is a crucial transformation in organic synthesis, as the product is a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.[1] The N-oxide functionality in the starting material enhances the reactivity of the adjacent methyl group, making it susceptible to chlorination. Several reagents can effect this transformation, each with its own advantages and reaction conditions. The most common methods involve the use of chlorinating agents like phosphoryl chloride, phosgene, and thionyl chloride, often as part of a multi-step process.[1][2]

Synthetic Pathways and Methodologies

There are several established routes for the synthesis of 2-(chloromethyl)pyridine from 2-picoline N-oxide. The primary approaches include direct chlorination and a multi-step procedure involving rearrangement and subsequent chlorination.

Direct Chlorination Methods

Direct chlorination of 2-picoline N-oxide can be achieved using various chlorinating agents. These reactions proceed through the activation of the N-oxide, followed by nucleophilic attack of a chloride ion.

-

Using Phosphoryl Chloride (POCl₃): This is a widely cited method for the chlorination of picoline N-oxides. The reaction of 2-picoline N-oxide with phosphoryl chloride can yield 2-(chloromethyl)pyridine.[1][2] However, this method can sometimes lead to a mixture of 2- and 4-(chloromethyl)pyridines.[1]

-

Using Phosgene (COCl₂): A patented process describes the preparation of 2-(chloromethyl)pyridine by reacting 2-picoline N-oxide with phosgene in the presence of a solvent and an acid acceptor.[1] This method offers good conversion rates.

-

Using Other Chlorinating Agents: Other reagents such as diethylchlorophosphate, ethyl chloroformate, and chloroacetyl chloride have also been reported to yield 2-(chloromethyl)pyridine from 2-picoline N-oxide in moderate yields.[2]

Multi-Step Synthesis via Rearrangement

A common and high-yielding industrial method involves a multi-step process that begins with the oxidation of 2-picoline to 2-picoline N-oxide, followed by a Boekelheide-type rearrangement, hydrolysis, and final chlorination.[3][4]

The overall workflow for this multi-step synthesis is depicted below:

Experimental Protocols

Protocol 1: Multi-Step Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

This protocol is adapted from patented industrial processes and provides a reliable route to the target compound with good overall yield.[3][4]

Step 1: Synthesis of 2-Picoline N-oxide

-

To a reaction flask, add 2-picoline, acetic acid, and hydrogen peroxide.

-

Heat the mixture to 70-80°C and maintain for 10-14 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Rearrangement to 2-Pyridylcarbinol Acetate

-

Once the formation of 2-picoline N-oxide is complete, add glacial acetic acid to the reaction mixture.

-

Continue heating and monitor the conversion to 2-pyridylcarbinol acetate by TLC.

Step 3: Hydrolysis to 2-Pyridinemethanol

-

After the rearrangement is complete, cool the reaction mixture.

-

Add a solution of sodium hydroxide (e.g., 25% aqueous solution) to hydrolyze the acetate ester.

-

Monitor the formation of 2-pyridinemethanol by TLC.

Step 4: Chlorination to 2-(Chloromethyl)pyridine Hydrochloride

-

To the solution containing 2-pyridinemethanol, add thionyl chloride, typically in a solvent like methanol.

-

The reaction is generally exothermic and may require cooling.

-

The product, 2-(chloromethyl)pyridine hydrochloride, will precipitate from the solution.

-

Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Protocol 2: Direct Chlorination using Phosgene

This protocol is based on a patented method for the direct conversion of 2-picoline N-oxide.[1]

-

Dissolve 2-picoline N-oxide in a suitable solvent (e.g., methylene chloride) in a reaction vessel.

-

At a controlled temperature (e.g., 25°C), add a solution of phosgene in the same solvent dropwise.

-

After the addition of phosgene, add a solution of an acid acceptor (e.g., triethylamine) in the solvent dropwise.

-

Stir the reaction mixture for a specified period.

-

The product, 2-(chloromethyl)pyridine, can be isolated and purified using standard techniques such as distillation or chromatography.

Data Presentation

The following tables summarize the quantitative data from various reported synthetic methods.

Table 1: Reagents and Conditions for Multi-Step Synthesis

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxidation | 2-Picoline, Acetic Acid, H₂O₂ | 1 : 1-1.1 : 1.3-1.5 | Acetic Acid | 70-80 | 10-14 | High | [3][4] |

| Rearrangement | 2-Picoline N-oxide, Acetic Acid | 1 : 1.5-2 | Acetic Acid | Reflux | - | High | [3][4] |

| Hydrolysis | 2-Pyridylcarbinol Acetate, NaOH | - | Water | - | 2-3 | High | [4] |

| Chlorination | 2-Pyridinemethanol, SOCl₂ | 1 : 1.1-1.3 | Methanol | 0 to Reflux | 1 | 80-82 (overall) | [3][4] |

Table 2: Direct Chlorination of 2-Picoline N-oxide with Phosgene

| Reactants | Molar Ratio | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| 2-Picoline N-oxide, Phosgene, Triethylamine | 1 : 1 : 1 | Methylene Chloride | 25 | 71 | 27 | [1] |

| 2-Picoline N-oxide, Phosgene, Triethylamine | 1 : 1 : 1 | Methylene Chloride | 5 | 55 | 28 | [1] |

Reaction Mechanism

The conversion of 2-picoline N-oxide to 2-(chloromethyl)pyridine with a chlorinating agent like phosphoryl chloride is believed to proceed through the following general mechanism.

-

Activation: The oxygen atom of the N-oxide attacks the electrophilic chlorinating agent (e.g., phosphorus in POCl₃), forming an activated intermediate.

-

Deprotonation: A base (which can be another molecule of the N-oxide or an added base) removes a proton from the methyl group, forming an anhydrobase intermediate.

-

Rearrangement: This intermediate undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a rearranged intermediate where the oxygen is now attached to the methylene carbon.

-

Nucleophilic Attack and Elimination: A chloride ion attacks the methylene carbon, and the leaving group is eliminated, resulting in the formation of 2-(chloromethyl)pyridine.

This guide has provided a detailed overview of the synthesis of 2-(chloromethyl)pyridine from 2-picoline N-oxide, covering the main synthetic routes, experimental procedures, and mechanistic insights. For further details, researchers are encouraged to consult the cited literature.

References

- 1. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 4. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 5. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-(Chloromethyl)pyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Chloromethyl)pyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, outlines experimental protocols for its analysis, and presents a logical workflow for its synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Comparative Data Source(s) |

| ~8.3-8.4 | d | 1H | H-6 | [1] |

| ~7.3-7.5 | m | 2H | H-3, H-5 | [1] |

| ~7.2-7.3 | m | 1H | H-4 | [1] |

| ~4.8-5.0 | s | 2H | -CH₂Cl | N/A |

Note: Predicted values are based on the analysis of similar pyridine N-oxide structures. The chemical shift of the chloromethyl protons is an educated estimation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Comparative Data Source(s) |

| ~150-152 | C-2 | [1] |

| ~138-140 | C-6 | [1] |

| ~125-127 | C-4 | [1] |

| ~124-126 | C-3, C-5 | [1] |

| ~45-50 | -CH₂Cl | N/A |

Note: Predicted values are based on the analysis of 2-methylpyridine N-oxide and 2-chloropyridine N-oxide.[1]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Data Source(s) |

| ~3100-3000 | Medium | C-H aromatic stretching | [2] |

| ~1600-1450 | Strong | C=C and C=N aromatic ring stretching | [2] |

| ~1250-1200 | Strong | N-O stretching | [2] |

| ~850-750 | Strong | C-H out-of-plane bending | [2] |

| ~700-600 | Medium-Strong | C-Cl stretching | N/A |

Note: The N-O stretching vibration is a characteristic and strong band for pyridine N-oxides.[2] The C-Cl stretching frequency is an estimation.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for related compounds.

Synthesis of this compound

The synthesis of this compound can be approached as an intermediate step in the preparation of 2-(chloromethyl)pyridine.

Step 1: N-Oxidation of 2-Methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridine in a suitable solvent such as acetic acid.

-

Oxidation: Slowly add an oxidizing agent, for instance, hydrogen peroxide (30% aqueous solution), to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a temperature between 70-80°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure to yield 2-methylpyridine 1-oxide.

Step 2: Chlorination and Rearrangement

The introduction of the chloromethyl group at the 2-position of the pyridine N-oxide is a more complex step that can proceed through various reagents like phosphoryl chloride or sulfuryl chloride, often leading to a rearranged product. A detailed, optimized procedure for the specific isolation of this compound would require further experimental investigation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use the residual solvent peak as an internal reference.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Set the spectral width to cover the range of 0-160 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of this compound.

References

The Formation of 2-(Chloromethyl)pyridine 1-oxide: A Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental protocols for the formation of 2-(chloromethyl)pyridine 1-oxide and its derivatives. This key intermediate is of significant interest in medicinal chemistry and drug development. This document details the underlying reaction pathways, presents quantitative data from key studies, and provides detailed experimental methodologies.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various biologically active compounds. Its formation typically involves a two-step process: the N-oxidation of 2-methylpyridine (2-picoline) followed by the chlorination of the methyl group. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and maximizing yields. This guide will delve into the intricacies of this process, with a focus on the reaction of 2-methylpyridine 1-oxide with common chlorinating agents.

General Reaction Pathway

The overall transformation can be conceptually divided into two primary stages:

-

N-Oxidation of 2-Methylpyridine: The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2-methylpyridine to form 2-methylpyridine 1-oxide (also known as 2-picoline N-oxide).

-

Chlorination of the Methyl Group: The subsequent and more complex step is the selective chlorination of the methyl group at the 2-position of the pyridine N-oxide.

This guide will focus predominantly on the mechanism of the second step, which is of greater mechanistic complexity.

Mechanism of Chlorination

The chlorination of the methyl group of 2-methylpyridine 1-oxide is not a direct free-radical chlorination but rather proceeds through a nuanced mechanism involving activation of the N-oxide and a subsequent rearrangement and substitution. The most common reagents employed for this transformation are thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), and phosgene (COCl₂). The mechanism, while varying slightly with the specific reagent, follows a general pattern analogous in its initial stages to the Boekelheide rearrangement.

The reaction pathway can be illustrated as follows:

Caption: General workflow for the chlorination of 2-methylpyridine 1-oxide.

A more detailed mechanistic proposal using thionyl chloride is presented below. It is important to note that the final product of this reaction is often 2-(chloromethyl)pyridine, as the conditions can also lead to the deoxygenation of the N-oxide. To obtain this compound, a subsequent re-oxidation step might be necessary, or the reaction conditions must be carefully controlled.

The proposed mechanism involves the following key steps:

-

Activation of the N-oxide: The lone pair of electrons on the oxygen of the N-oxide attacks the electrophilic sulfur atom of thionyl chloride, forming a highly reactive intermediate.

-

Deprotonation: A base, typically a tertiary amine like triethylamine, removes a proton from the methyl group. This is facilitated by the increased acidity of these protons due to the electron-withdrawing nature of the activated N-oxide. This step results in the formation of a key ylide intermediate.

-

Anionic[1][1]-Sigmatropic Rearrangement: The ylide undergoes a[1][1]-sigmatropic rearrangement. This is a concerted pericyclic reaction where a new carbon-oxygen bond is formed, and the nitrogen-oxygen bond is cleaved.

-

Nucleophilic Attack and Elimination: A chloride ion, generated in the initial steps or present from the chlorinating agent, attacks the newly formed methylene group, leading to the cleavage of the oxygen-sulfur bond and the elimination of sulfur dioxide. This step results in the formation of 2-(chloromethyl)pyridine.

Caption: Step-by-step mechanism of the reaction of 2-methylpyridine 1-oxide with thionyl chloride.

Experimental Data

The synthesis of 2-(chloromethyl)pyridine from 2-methylpyridine 1-oxide has been reported using various chlorinating agents. The following tables summarize the quantitative data from selected experimental procedures.

Table 1: Synthesis of 2-(Chloromethyl)pyridine using Phosphoryl Chloride

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylpyridine 1-oxide | POCl₃ | Triethylamine | Acetonitrile | Reflux | 4 | 85 | [Ash, M. L.; Pews, R. G. J. Heterocycl. Chem. 1981, 18 (5), 939–940.] |

Table 2: Synthesis of 2-(Chloromethyl)pyridine using Phosgene

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| 2-Methylpyridine 1-oxide | Phosgene | Triethylamine | Methylene Chloride | 25 | 1 | 71 | 27 | [US Patent 4,221,913][2] |

Experimental Protocols

General Procedure for N-Oxidation of 2-Methylpyridine

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Protocol using m-CPBA:

-

Dissolve 2-methylpyridine in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylpyridine 1-oxide.

Synthesis of 2-(Chloromethyl)pyridine using Phosphoryl Chloride[3]

Materials:

-

2-Methylpyridine 1-oxide

-

Phosphoryl chloride (POCl₃)

-

Triethylamine

-

Acetonitrile

Procedure:

-

To a stirred solution of 2-methylpyridine 1-oxide in acetonitrile, add triethylamine.

-

Cool the mixture in an ice bath.

-

Add phosphoryl chloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Make the solution basic by adding a saturated solution of sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or chromatography to yield 2-(chloromethyl)pyridine.

Conclusion

The formation of this compound and its deoxygenated counterpart is a pivotal transformation in synthetic organic chemistry. The mechanism, involving the activation of the N-oxide followed by a rearrangement and substitution, provides a clear rationale for the observed reactivity. The experimental protocols outlined, supported by quantitative data, offer a practical guide for researchers in the synthesis of this important intermediate. Careful control of reaction conditions is paramount to achieving high yields and selectivity, and a thorough understanding of the underlying mechanism is the key to this control.

References

An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Chloromethyl)pyridine 1-oxide, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of direct safety data for this specific compound, this document draws upon information from the closely related and structurally similar 2-(Chloromethyl)pyridine hydrochloride, as well as other relevant pyridine derivatives. Professionals handling this compound must exercise caution and adhere to the rigorous safety protocols outlined herein.

Hazard Identification and Assessment

This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to be harmful if ingested, inhaled, or absorbed through the skin.[1] High concentrations can be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1][2]

Potential Health Effects:

-

Acute Exposure: Symptoms may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[1][2] It is expected to cause severe skin burns and serious eye damage.[3][4]

-

Chronic Exposure: Currently, no specific data on the long-term effects of this compound is available. However, due to its classification as an alkylating agent, it should be handled as a potential mutagen.[5]

GHS Hazard Classifications (Anticipated):

-

Acute Toxicity, Oral (Category 4)[3]

-

Harmful if swallowed, in contact with skin, or if inhaled.[3][7]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information for the parent compound and its hydrochloride salt.

| Property | This compound | 2-(Chloromethyl)pyridine hydrochloride |

| Molecular Formula | C6H6ClNO | C6H7Cl2N |

| Molecular Weight | 143.57 g/mol [8][9] | 164.04 g/mol [2] |

| Appearance | Not specified | Off-white chunky solid[2] |

| Melting Point | Not specified | 120-124 °C[10] |

| Water Solubility | Not specified | ≥ 100 mg/mL at 72°F[2] |

Exposure Controls and Personal Protection

To minimize exposure risk, stringent engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

| Protection Type | Specifications |

| Eye/Face Protection | Chemical splash-resistant safety goggles with side protection or a full-face shield are required.[4][7] |

| Skin Protection | A lab coat, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[7][11] Elbow-length PVC gloves should be considered for extensive handling.[12] |

| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3) or a self-contained breathing apparatus (SCBA) should be used.[7][10][13] |

Safe Handling and Storage

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust or fumes.[12][14]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][14]

-

Wash hands thoroughly with soap and water after handling.[3][11]

-

Use non-sparking tools and take precautionary measures against static discharge.[3][7]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight.[3]

-

Store locked up and away from incompatible materials, such as strong oxidizing agents.[1][6]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 20-30 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, even if no symptoms are present.[1][2][13] |

| Skin Contact | Immediately remove all contaminated clothing.[1][13] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1][13] |

| Inhalation | Move the victim to fresh air immediately.[1][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13][15] |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[6] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Isolate the Spill: Evacuate non-essential personnel and secure the area. For solids, isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[1][2]

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear the appropriate PPE as described in Section 3.

-

Containment and Clean-up:

-

Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][12]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][12]

-

Specific Hazards: When heated to decomposition, it may emit highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[7][11][12]

Toxicity Data

The following toxicity data is for 2-(Chloromethyl)pyridine Hydrochloride.

| Test Type | Species | Value |

| LD50 Oral | Mouse | 316 mg/kg[6] |

| LD50 Oral | Rat | 316 mg/kg[6] |

Experimental Protocols

The information presented in this guide is derived from Safety Data Sheets (SDS) and chemical safety databases. These sources summarize hazard information and do not provide detailed methodologies for the toxicological or physical hazard experiments conducted. For specific experimental protocols, researchers should consult peer-reviewed toxicological studies or contact the chemical manufacturer directly.

Visual Safety Workflow

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Caption: Workflow for Accidental Spill Response.

References

- 1. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. kishida.co.jp [kishida.co.jp]

- 4. aksci.com [aksci.com]

- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C6H6ClNO | CID 265503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Solubility of 2-(Chloromethyl)pyridine 1-oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(chloromethyl)pyridine 1-oxide in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on the qualitative solubility characteristics, the structural factors influencing solubility, and a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a heterocyclic compound of interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a polar pyridine N-oxide group and a reactive chloromethyl group, gives it unique chemical properties and potential as a versatile intermediate. Understanding its solubility is crucial for its application in reaction chemistry, purification, and formulation.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative understanding can be derived from the solubility of related compounds and the molecule's structural features. The parent compound, pyridine N-oxide, is known to be soluble in water and most polar solvents.[1][2] The presence of the N-oxide group introduces a significant dipole moment, enhancing its interaction with polar solvent molecules.

For this compound, the addition of the chloromethyl group to the pyridine ring is expected to increase its lipophilicity compared to pyridine N-oxide. This suggests that while it should retain some solubility in polar solvents, its solubility in less polar and non-polar organic solvents may be enhanced. A related compound, 2-chloromethylpyridine, is described as being soluble in most organic solvents, which supports this expectation.[3]

Based on these considerations, a predicted qualitative solubility profile is presented in Table 1. It is important to note that these are estimations and should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Highly Soluble | The polar N-oxide group can hydrogen bond with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Strong dipole-dipole interactions between the solute and solvent are expected. |

| Halogenated | Dichloromethane, Chloroform | Soluble | The chloromethyl group and the overall polarity should allow for good interaction. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | THF, being more polar, is expected to be a better solvent than diethyl ether. |

| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The pyridine ring will have favorable pi-pi stacking interactions. |

| Non-polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The high polarity of the N-oxide group will likely limit solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a representative method for determining the solubility of a solid organic compound like this compound in various organic solvents at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

Data Reporting:

-

Report the solubility as a quantitative value (e.g., in g/100 mL, mg/mL, or mol/L) at the specified temperature.

-

It is recommended to perform the experiment in triplicate and report the average value and standard deviation.

-

The following diagram illustrates the workflow for determining the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is critical for various applications in drug development and chemical synthesis. The following diagram outlines a logical approach to choosing a solvent based on the desired application and the solubility properties of the compound.

Caption: Logical workflow for solvent selection.

Conclusion

References

An In-depth Technical Guide to the Physical Characteristics of 2-(Chloromethyl)pyridine 1-oxide

This technical guide provides a comprehensive overview of the known physical characteristics of 2-(Chloromethyl)pyridine 1-oxide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a heterocyclic compound featuring a pyridine N-oxide ring substituted with a chloromethyl group. This substitution pattern imparts a unique reactivity that makes it a versatile building block in organic synthesis.[1]

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| Appearance | Yellow to light brown solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| CAS Number | 31640-94-5 | [1][3] |

| PubChem CID | 265503 | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Computed XLogP3 | 0.3 | [2] |

| Topological Polar Surface Area | 25.5 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

Synthetic Utility

The primary application of this compound is as an intermediate in organic synthesis. Its chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of the pyridyl-N-oxide moiety into a wide range of molecules.

Caption: Synthetic pathway illustrating the role of this compound.

Experimental Protocols for Physical Characterization

While specific experimental data for this compound is limited, the following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound such as this.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. Qualitative solubility tests can provide valuable information about the polarity of a compound.

Methodology:

-

A small, measured amount (e.g., 10 mg) of this compound is placed in a series of test tubes.

-

A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, hexane) is added to each test tube.[4]

-

The mixtures are agitated or vortexed to facilitate dissolution.

-

The samples are observed to determine if the solid has completely dissolved.

-

Solubility is typically categorized as soluble, partially soluble, or insoluble. For quantitative analysis, the process is repeated with increasing amounts of solute until saturation is reached.

Caption: Logical flow for qualitative solubility testing.

References

Stability and Storage of 2-(Chloromethyl)pyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)pyridine 1-oxide. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide combines information from safety data sheets, general knowledge of pyridine N-oxide chemistry, and established principles of pharmaceutical stability testing to offer best-practice recommendations.

Overview and Chemical Properties

This compound is a reactive intermediate widely used in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a pyridine N-oxide moiety and a reactive chloromethyl group, dictates its stability profile.

Chemical Structure:

Stability Profile

While specific kinetic data on the degradation of this compound is not extensively documented in peer-reviewed journals, its chemical structure suggests susceptibility to several degradation pathways. The pyridine N-oxide group can be sensitive to heat and light, and the chloromethyl group is prone to nucleophilic substitution, including hydrolysis.

General Stability

Some sources indicate that the compound is stable under normal conditions. However, it is also described as potentially hygroscopic, meaning it can absorb moisture from the air, which could lead to hydrolysis.

Potential Degradation Pathways

Based on the chemistry of related pyridine N-oxide derivatives, the following degradation pathways are plausible for this compound:

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture or in aqueous solutions, which would lead to the formation of 2-(hydroxymethyl)pyridine 1-oxide and hydrochloric acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Photodegradation: Pyridine N-oxides can undergo photochemical reactions, including deoxygenation to the corresponding pyridine or rearrangement to other isomers upon exposure to light, particularly UV radiation.

-

Thermal Decomposition: At elevated temperatures, pyridine N-oxides can decompose. A study on the thermal decomposition of the related compound 2-methylpyridine N-oxide indicated that decomposition becomes significant at temperatures above 200°C, yielding 2-methylpyridine and pyridine as the main products. Similar decomposition patterns could be anticipated for this compound.

The following diagram illustrates the potential degradation pathways:

Caption: Potential Degradation Pathways.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, the following storage conditions are recommended based on information from suppliers and general chemical handling guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C[1] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Store in a light-resistant container. | To protect against photodegradation. |

| Container | Tightly sealed container. | To prevent ingress of moisture and air. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and moisture. | To avoid chemical reactions that could lead to degradation or hazardous situations. |

The logical relationship between storage conditions and the stability of the compound is depicted in the diagram below:

References

An In-depth Technical Guide on the Discovery and History of 2-(Chloromethyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-(chloromethyl)pyridine 1-oxide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details the early synthetic methodologies, key experimental protocols, and physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique structural features, combining the reactivity of an N-oxide with a chloromethyl group, make it a valuable precursor for the introduction of the pyridylmethyl moiety into a wide range of molecules. This guide traces the historical development of the synthesis of this important intermediate, providing detailed experimental procedures and a compilation of its known physicochemical properties.

Discovery and Early History

The journey to this compound is intrinsically linked to the broader exploration of pyridine N-oxide chemistry in the mid-20th century. Initial investigations were primarily focused on the synthesis of 2-(chloromethyl)pyridine, with the N-oxide often serving as a crucial, reactive intermediate.

In the early 1950s, researchers began to explore the reactivity of 2-picoline-N-oxide (2-methylpyridine 1-oxide) with various reagents to achieve functionalization of the methyl group. A significant breakthrough came in 1954 when Virgil Boekelheide and William J. Linn published their work on the rearrangement of N-oxides.[1][2] Their research demonstrated that treating 2-picoline-N-oxide with acetic anhydride resulted in the formation of 2-pyridinemethanol acetate, showcasing a novel method for introducing a functional group onto the methyl position.[1][2] This reaction, now known as the Boekelheide Rearrangement , laid the groundwork for subsequent efforts to synthesize halogenated derivatives.

Prior to this, in 1953 , E. Matsumura had reported on the formation of mono(chloromethyl)pyridines through the reaction of 2-picoline-1-oxide with p-toluenesulfonyl chloride. Following this, in 1955 , T. Kato described the reaction of 2-picoline-1-oxide with phosphoryl chloride. These early studies were pivotal in establishing the utility of 2-picoline-N-oxide as a precursor for 2-substituted pyridines.

While these initial studies focused on the synthesis of the deoxygenated 2-(chloromethyl)pyridine, the in-situ formation and reactivity of what would be recognized as this compound or a closely related activated intermediate was a key aspect of these transformations. The explicit isolation and characterization of this compound as a distinct compound came later as synthetic methodologies became more refined.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Appearance | Yellow to light brown solid |

| CAS Number | 31640-94-5 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

| ¹H NMR | Data not available in search results |

| ¹³C NMR | Data not available in search results |

| IR (Infrared) | Data not available in search results |

| Mass Spectrometry | Data available in PubChem, specific fragments not detailed |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound and its subsequent conversion to 2-(chloromethyl)pyridine has been approached through several key methods. The following sections provide detailed experimental protocols for some of the historically significant and commonly employed procedures.

Synthesis of the Precursor: 2-Methylpyridine 1-oxide

The necessary starting material for the synthesis of this compound is 2-methylpyridine 1-oxide (2-picoline-N-oxide).

Experimental Protocol: Oxidation of 2-Methylpyridine

-

Materials: 2-methylpyridine, glacial acetic acid, hydrogen peroxide (30%).

-

Procedure:

-

A solution of 2-methylpyridine in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The solution is cooled in an ice bath.

-

30% hydrogen peroxide is added dropwise to the cooled solution while maintaining the temperature below 20 °C.

-

After the addition is complete, the reaction mixture is slowly heated to 70-80 °C and maintained at this temperature for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Excess acetic acid is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with chloroform or dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 2-methylpyridine 1-oxide.

-

Synthesis of 2-(Chloromethyl)pyridine from 2-Methylpyridine 1-oxide

Several reagents can be used to convert 2-methylpyridine 1-oxide to 2-(chloromethyl)pyridine, a process that proceeds through an intermediate related to this compound.

Protocol 4.2.1: Using Phosphoryl Chloride

-

Materials: 2-methylpyridine 1-oxide, phosphoryl chloride (POCl₃), triethylamine, inert solvent (e.g., chloroform).

-

Procedure:

-

2-methylpyridine 1-oxide is dissolved in an inert solvent such as chloroform in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

The solution is cooled in an ice bath.

-

A solution of phosphoryl chloride in the same solvent is added dropwise to the cooled solution.

-

After the addition of phosphoryl chloride, triethylamine is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the excess solvent is removed under reduced pressure.

-

The residue is carefully neutralized with a cold aqueous solution of sodium carbonate.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by distillation under reduced pressure or by column chromatography.

-

Protocol 4.2.2: Using Phosgene (or a Phosgene Equivalent)

-

Materials: 2-methylpyridine 1-oxide, phosgene (or triphosgene), an acid acceptor (e.g., triethylamine), and a solvent (e.g., methylene chloride).

-

Procedure:

-

A solution of 2-methylpyridine 1-oxide in methylene chloride is prepared in a flask.

-

A solution of phosgene in methylene chloride is added dropwise at a controlled temperature (e.g., 25 °C).

-

The solution is then cooled (e.g., to 5 °C).

-

A solution of triethylamine in methylene chloride is added dropwise to the cooled mixture.

-

The reaction progress can be monitored by gas chromatography (GC).

-

Work-up typically involves washing the reaction mixture with water and brine, followed by drying and solvent evaporation.

-

Reaction Pathways and Mechanisms

The synthesis of 2-(chloromethyl)pyridine from 2-methylpyridine 1-oxide involves an initial activation of the N-oxide oxygen, followed by a rearrangement and substitution.

The reaction with phosphoryl chloride is believed to proceed through an O-phosphorylated intermediate. This intermediate then undergoes a rearrangement, making the methyl group susceptible to nucleophilic attack by a chloride ion, leading to the formation of 2-(chloromethyl)pyridine.

Conclusion

The discovery and development of synthetic routes to this compound and its derivatives have been a significant area of research in heterocyclic chemistry. From the early pioneering work on N-oxide rearrangements to the development of more efficient chlorination protocols, the chemistry of this compound has evolved considerably. While this compound is often generated and consumed in situ, its role as a key reactive intermediate is undeniable. This guide has provided a historical context, key physicochemical data, and detailed experimental protocols to aid researchers in their work with this important synthetic building block. Further research into the isolation, full spectroscopic characterization, and expanded applications of this compound could open new avenues in medicinal and materials chemistry.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-(Chloromethyl)pyridine 1-oxide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(chloromethyl)pyridine 1-oxide as a key building block in the synthesis of medicinally relevant compounds. This document details its applications in developing novel therapeutic agents, provides generalized experimental protocols for its use, and summarizes the biological activities of resulting pyridine N-oxide derivatives.

Introduction

This compound is a heterocyclic compound that serves as a valuable electrophilic precursor in organic synthesis. The presence of a reactive chloromethyl group attached to the pyridine N-oxide scaffold allows for the facile introduction of the pyridin-2-ylmethyl N-oxide moiety into a diverse range of molecular frameworks. This reactivity is primarily exploited through nucleophilic substitution reactions, making it a versatile tool for the synthesis of compounds with potential therapeutic applications, particularly in the fields of oncology and virology. The pyridine N-oxide motif itself can confer unique physicochemical properties and biological activities to the target molecules.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as an alkylating agent to synthesize more complex molecules with a variety of biological activities.

Anticancer Drug Discovery

Pyridine and its N-oxide derivatives are prominent scaffolds in a multitude of approved and investigational anticancer agents. These compounds are known to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. While specific examples detailing the use of this compound in the synthesis of named anticancer drugs are not extensively available in public literature, its potential can be extrapolated from the activities of analogous pyridine N-oxide derivatives.

Derivatives of pyridine N-oxides have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK[1]. The apoptotic cascade can be further promoted by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Antiviral Drug Development

Pyridine N-oxide derivatives have also demonstrated promising antiviral activities, particularly against HIV and coronaviruses[2][3]. Some members of this class act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Others can interfere with post-integrational events in the viral replication cycle, such as gene expression[2]. One of the key mechanisms implicated in the antiviral action of pyridine N-oxide derivatives is the inhibition of the NF-κB signaling pathway, which is crucial for the expression of certain viral genes[4][5].

The synthesis of nucleoside analogues is another area where this compound could be a valuable intermediate, allowing for the incorporation of the pyridine N-oxide moiety into the nucleoside structure to potentially enhance antiviral potency[6][7][8].

Quantitative Data on Pyridine N-Oxide Derivatives

The following tables summarize the biological activities of various pyridine and pyridine N-oxide derivatives, highlighting their potential as therapeutic agents. It is important to note that these compounds are not all directly synthesized from this compound, but they represent the types of biological activities that can be achieved with this scaffold.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone Derivative | HepG2 (Liver) | 4.5 ± 0.3 | [1] |

| Pyridine Derivative | HepG2 (Liver) | Near µM range | [1] |

| Pyridine-derived VEGFR-2 Inhibitor | HepG2 (Liver) | 4.25 | [9] |

| Pyridine-derived VEGFR-2 Inhibitor | MCF-7 (Breast) | 6.08 | [9] |

| Nicotinamide-based VEGFR-2 Inhibitor | HCT-116 (Colon) | 9.3 ± 0.02 | [10] |

| Nicotinamide-based VEGFR-2 Inhibitor | HepG2 (Liver) | 7.8 ± 0.025 | [10] |

Table 2: Antiviral Activity of Selected Pyridine N-Oxide Derivatives

| Compound ID | Virus | EC50 (mg/L) | Reference |

| 75 | SARS-CoV | 2.1 | [3] |

| 76 | SARS-CoV | 2.7 | [3] |

| 77 | SARS-CoV | 2.1 | [3] |

| 78 | SARS-CoV | 2.4 | [3] |

| 120 | SARS-CoV | 4-fold more effective than against FIPV | [3] |

Experimental Protocols

The following are generalized protocols for the use of this compound in common synthetic transformations. Researchers should optimize these conditions for their specific substrates and reactions.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted aminomethylpyridine N-oxide.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

-

Base (e.g., K₂CO₃, NaH, Triethylamine) (1.5 - 2.0 eq)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the amine in the chosen anhydrous solvent, add the base.

-

Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.

-

Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (the salt of the base) is formed, filter it off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol outlines a general method for the synthesis of aryl ethers by reacting this compound with a phenol.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., DMF, Acetone)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

Procedure:

-

To a solution of the phenol in the chosen anhydrous solvent, add the base.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound to the reaction mixture.

-

The reaction is stirred at room temperature or heated (e.g., to 60-100 °C) until completion (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is poured into water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-